molecular formula C17H13N3O2 B5504064 3-hydroxy-N'-(3-pyridinylmethylene)-2-naphthohydrazide

3-hydroxy-N'-(3-pyridinylmethylene)-2-naphthohydrazide

Cat. No.: B5504064
M. Wt: 291.30 g/mol
InChI Key: LUGYAYWAJPEZCO-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N'-(3-pyridinylmethylene)-2-naphthohydrazide is a useful research compound. Its molecular formula is C17H13N3O2 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.100776666 g/mol and the complexity rating of the compound is 413. The solubility of this chemical has been described as 9.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stimuli-Responsive Self-Assembly

A study by Das and Ghosh (2014) investigated a naphthalene diimide (NDI) building block that includes hydrazide and hydroxy groups, which could self-assemble into reverse-vesicular structures through orthogonal hydrogen bonding and π-stacking. This assembly could undergo morphological transformations in response to temperature changes, demonstrating potential in stimuli-responsive materials and nanotechnology applications Das & Ghosh, 2014.

Conducting Polymers

Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, including derivatives related to the structural motifs of 3-hydroxy-N'-(3-pyridinylmethylene)-2-naphthohydrazide, for use in conducting polymers. These compounds exhibited low oxidation potentials and high stability in their conducting forms, highlighting their utility in electronic and optoelectronic devices Sotzing et al., 1996.

Molecular Structure Analysis

Research by Feng Zhi (2007) on a closely related compound, 6-Chloro-N'-(2-hydroxy-1-naphthylmethylene)nicotinohydrazide, focused on its molecular structure, demonstrating intramolecular hydrogen bonding and the stabilization of crystal structures through intermolecular interactions. This work contributes to the understanding of the structural and electronic properties of such compounds, which is crucial for their application in materials science Feng Zhi, 2007.

Bis Arylides Synthesis

Boruszczak and Kraska (1998) explored the synthesis of bis arylides of 3-hydroxy-2-naphthoic acid by reacting 3-hydroxy-2-naphthoic acid with 1,4-phenylenediamine derivatives, showcasing a method relevant to the synthesis of compounds structurally similar to this compound. This research provides insight into synthetic strategies that could be employed for the development of new materials and chemicals Boruszczak & Kraska, 1998.

Properties

IUPAC Name

3-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-9-14-6-2-1-5-13(14)8-15(16)17(22)20-19-11-12-4-3-7-18-10-12/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYAYWAJPEZCO-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.